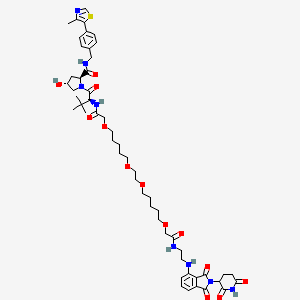
PROTAC CRBN Degrader-1
Übersicht
Beschreibung
PROTAC CRBN Degrader-1 ist ein Proteolyse-Targeting-Chimäre (PROTAC)-Verbindung, die entwickelt wurde, um bestimmte Proteine durch Rekrutierung in das Ubiquitin-Proteasom-System abzubauen. Diese Verbindung besteht aus einer Cereblon-Ligandenbindungsgruppe, einem Linker und einer von-Hippel-Lindau-Bindungsgruppe .
Wissenschaftliche Forschungsanwendungen
PROTAC CRBN Degrader-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Dient zum Studium der Mechanismen des gezielten Proteinabbaus.
Biologie: Wird in Zellstudien eingesetzt, um Protein-Protein-Interaktionen und Signalwege zu verstehen.
Medizin: Wird auf sein Potenzial in der Krebstherapie untersucht, indem onkogene Proteine abgebaut werden.
Industrie: Wird in der Medikamentenforschung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es einen ternären Komplex mit dem Zielprotein und einer E3-Ubiquitin-Ligase, Cereblon, bildet. Dieser Komplex erleichtert die Ubiquitinierung des Zielproteins und markiert es zum Abbau durch das Proteasom. Die Verbindung wirkt katalytisch, d. h. sie kann recycelt werden, um mehrere Kopien des Zielproteins abzubauen .
Wirkmechanismus
Target of Action
PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that targets the protein cereblon (CRBN) for degradation . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system (UPS), a cellular process responsible for protein degradation . The primary role of CRBN is to recognize and bind to specific proteins, marking them for degradation .
Mode of Action
The mechanism of action of this compound involves the formation of a ternary complex between the target protein, the degrader, and an E3 ligase component . This complex formation results in the ubiquitination of the target protein, marking it for degradation by the UPS . The PROTAC molecule consists of a ligand that recruits and binds to CRBN, a linker, and another ligand that binds to the target protein for degradation . The simultaneous binding of the target protein and the E3 ligase by the PROTAC induces ubiquitylation of the target protein and its subsequent degradation by the UPS .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are damaged, unfolded, and useless . The ubiquitin molecule is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reactions involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .
Pharmacokinetics
Some PROTAC molecules have been reported to be orally bioavailable and demonstrate superior degradation and anti-tumor activity compared to traditional inhibitors . They can be administered effectively at very low dosages, even with infrequent dosing .
Result of Action
The result of this compound action is the degradation of the target protein, CRBN. This degradation is achieved through the ubiquitin-proteasome system, leading to a decrease in the concentration of the target protein within the cell . The degradation of the target protein can have various molecular and cellular effects, depending on the specific role and function of the target protein.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
PROTAC CRBN Degrader-1 plays a significant role in biochemical reactions. It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein to form a ternary complex . This event-driven process results in the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system (UPS) .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating various cellular processes. For instance, it impacts cell signaling pathways by degrading specific proteins, thereby altering the signal transduction . It also affects gene expression and cellular metabolism by removing key regulatory proteins .
Molecular Mechanism
The mechanism of action of this compound is quite intriguing. It exerts its effects at the molecular level by binding to both the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process involves enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of target proteins occurs rapidly after treatment . The product’s stability and degradation over time have been studied, and it has been found that the degradation effect can be sustained without re-dosing .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system (UPS), a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Subcellular Localization
The subcellular localization of a target protein can influence its amenability to PROTAC-mediated degradation . Differentially localized proteins displayed varying levels of degradation using the same respective PROTACs, suggesting that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated degradation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PROTAC CRBN Degrader-1 beinhaltet die Konjugation eines Cereblon-Liganden, eines Linkers und eines von-Hippel-Lindau-Liganden. Der Cereblon-Ligand wird typischerweise von Thalidomid oder seinen Analoga abgeleitet, während der von-Hippel-Lindau-Ligand separat synthetisiert wird. Der Linker, oft ein Polyethylenglykol oder eine Alkylkette, dient zur Verbindung dieser beiden Liganden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Chromatographie und Kristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PROTAC CRBN Degrader-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Umfassen den Austausch von funktionellen Gruppen innerhalb des Moleküls.
Oxidations- und Reduktionsreaktionen: Verändern den Oxidationszustand der Verbindung.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
DMSO (Dimethylsulfoxid): Als Lösungsmittel zum Auflösen der Verbindung.
PEG300 (Polyethylenglykol 300): Als Cosolvens.
Tween-80: Als Tensid zur Verbesserung der Löslichkeit.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die abgebauten Zielproteine, die ubiquitiniert und anschließend vom Proteasom abgebaut werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ARV-110: Ein PROTAC, das auf den Androgenrezeptor abzielt, zur Behandlung von Prostatakrebs.
ARV-471: Ein PROTAC, das auf den Östrogenrezeptor abzielt, zur Behandlung von Brustkrebs.
DT-6: Ein CRBN-basiertes PROTAC, das für den Abbau von TGF-β1 entwickelt wurde
Einzigartigkeit
PROTAC CRBN Degrader-1 ist einzigartig aufgrund seiner spezifischen Gestaltung, um Cereblon anzusprechen, was es sehr effektiv beim Abbau von Proteinen macht, die mit konventionellen kleinen Molekülen sonst schwer anzusprechen sind. Seine Fähigkeit, recycelt zu werden und mehrere Kopien des Zielproteins abzubauen, unterscheidet es von herkömmlichen Inhibitoren .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCAXDTKNFUCR-CTMFSBKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N8O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


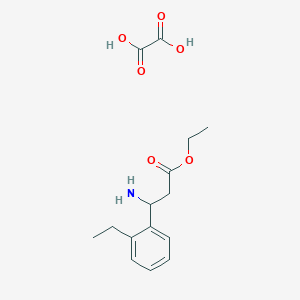
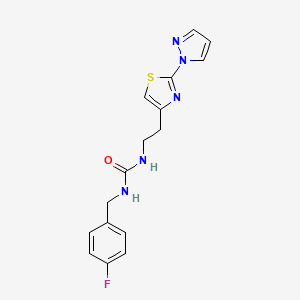
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2880867.png)
![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)
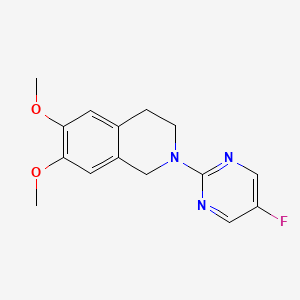
![(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)
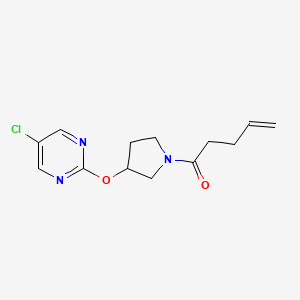
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
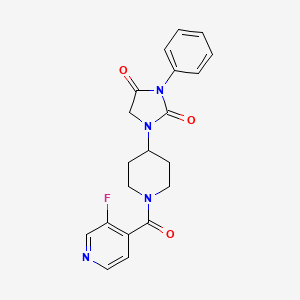
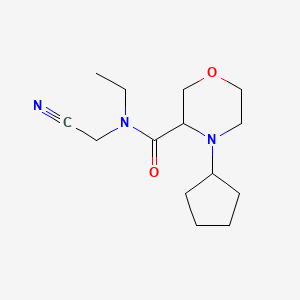
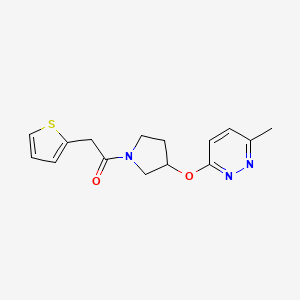
![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
![3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2880887.png)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
